molecular formula C21H16BrClN2O3 B2806856 (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 882230-21-9

(Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2806856
CAS No.: 882230-21-9
M. Wt: 459.72
InChI Key: SVGHCJFDNKNRFW-YHYXMXQVSA-N
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Description

(Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introducing the bromophenyl and chlorophenyl groups through electrophilic aromatic substitution.

    Formation of the enone: This involves the aldol condensation of an aldehyde with a ketone.

    Final coupling: The enone is then coupled with the pyrazole derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, pyrazole derivatives are often explored for their potential as pharmaceuticals. They can exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. This specific compound could be studied for similar activities, although detailed biological studies would be required to confirm its efficacy and safety.

Industry

In the industrial sector, such compounds might be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The presence of the bromophenyl and chlorophenyl groups could influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3-(4-bromophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid
  • (Z)-3-(3-(4-bromophenyl)-4-(3-(4-methylphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Uniqueness

The uniqueness of (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromophenyl and chlorophenyl groups might confer unique properties compared to other similar compounds.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3/c22-17-6-1-15(2-7-17)21-16(13-25(24-21)12-11-20(27)28)5-10-19(26)14-3-8-18(23)9-4-14/h1-10,13H,11-12H2,(H,27,28)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHCJFDNKNRFW-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)Cl)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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